3-Mercapto-N-nonylpropionamide is a sulfur-containing organic compound with the molecular formula C₁₂H₂₅NOS and a molecular weight of 231.40 g/mol. It is characterized by a nonyl chain attached to a propionamide group, which contributes to its amphiphilic nature. This compound is notable for its ability to form self-assembled monolayers (SAMs) on various surfaces, making it valuable in nanotechnology and materials science .
The primary application of 3-Mercapto-N-nonylpropionamide in scientific research is in the formation of self-assembling monolayers (SAMs). SAMs are ordered one-molecule-thick layers that form spontaneously on a substrate. The thiol (-SH) group in 3-Mercapto-N-nonylpropionamide has a high affinity for certain metals, such as gold, which allows it to chemisorb (form strong chemical bonds) to the substrate. The nonyl chain (nine-carbon chain) provides a hydrophobic character to the molecule, influencing the properties of the formed SAM [, ].
These SAMs can be used for various research purposes due to their ability to tailor the surface properties of a material. For instance, SAMs formed with 3-Mercapto-N-nonylpropionamide can be used to:
Synthesis of 3-Mercapto-N-nonylpropionamide typically involves the reaction of nonylpropionamide with a suitable thiol source. Common methods include:
3-Mercapto-N-nonylpropionamide has several applications:
Several compounds share structural or functional similarities with 3-Mercapto-N-nonylpropionamide. Here are some notable examples:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| 3-Mercapto-1-propanol | Shorter alkyl chain | More soluble in water; lower molecular weight |
| 1-Dodecanethiol | Longer alkyl chain | Higher hydrophobicity; used in similar applications |
| Octadecyl mercaptan | Very long alkyl chain | Enhanced stability in SAMs; used in coatings |
| 3-Mercapto-N-octanamide | Similar amide structure but shorter chain | Different solubility characteristics |
The uniqueness of 3-Mercapto-N-nonylpropionamide lies in its balanced hydrophobicity and hydrophilicity due to the nonyl chain and amide group. This balance allows it to effectively form stable self-assembled monolayers while maintaining compatibility with various substrates, making it particularly useful in advanced material applications .
3-Mercapto-N-nonylpropionamide (CAS 228716-16-3) is an organosulfur compound with the molecular formula C₁₂H₂₅NOS and a molar mass of 231.40 g/mol. Its IUPAC name, N-nonyl-3-sulfanylpropanamide, reflects its three structural components:
The molecule adopts an amphiphilic configuration, with the hydrophobic nonyl chain and polar carboxamide/thiol groups enabling interfacial activity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a tilted molecular orientation in crystalline states, with a C-S bond length of 1.82 Å and C-N bond length of 1.34 Å.
The compound emerged from advancements in self-assembled monolayer (SAM) research following Nuzzo and Allara's seminal 1983 work on alkanethiol-gold interactions. Key milestones include:
Its design bridges classical alkanethiol SAMs and modern functionalized organothiols, offering tunable surface properties.
Critical properties include:
| Property | Value | Method | Source |
|---|---|---|---|
| Melting Point | 41–48.5°C | Differential scanning calorimetry | |
| Solubility | 2.1 mg/mL in DMSO | Gravimetric analysis | |
| logP | 3.8 ± 0.2 | HPLC | |
| IR ν(C=O) | 1645 cm⁻¹ | FT-IR |
The thiol group exhibits pKa ≈ 10.2, enabling pH-dependent gold binding kinetics.
The industrial synthesis of 3-Mercapto-N-nonylpropionamide typically employs well-established alkanethiol preparation methodologies adapted for amide-containing structures [1]. The primary synthetic route involves the nucleophilic substitution reaction between nonylpropionamide precursors and suitable thiol sources, following established protocols for thiol-containing organic compounds . This approach leverages the reactivity of sulfur nucleophiles in substitution reactions to introduce the mercapto functionality into the propionamide backbone.
The synthesis commonly utilizes thiourea-mediated pathways, which have proven effective for producing high-purity alkanethiols on industrial scales [3]. In this methodology, the reaction proceeds through an alkyl isothiourea salt intermediate, which subsequently undergoes hydrolysis with aqueous base to yield the desired thiol product [3]. This approach circumvents the limitations associated with direct hydrosulfide anion reactions, which often suffer from competing side reactions that reduce overall yield [3].
Alternative synthetic strategies employ thiol-ene radical addition reactions, which have gained prominence for their high yields and stereoselectivity [4]. These reactions proceed through free-radical mechanisms initiated by light, heat, or radical initiators, forming thiyl radical species that propagate with ene functional groups via anti-Markovnikov addition [4]. The resulting carbon-centered radicals undergo chain-transfer steps that remove hydrogen radicals from thiols, enabling multiple propagation cycles [4].
Industrial production has also incorporated modifications to traditional alkanethiol synthesis protocols to accommodate the specific structural requirements of 3-Mercapto-N-nonylpropionamide [1]. Solid-phase synthesis approaches have been developed to streamline access to functionalized alkanethiols, utilizing specialized resins that minimize purification steps and enable multi-gram scale preparation [1]. These methods employ modified resins containing alkanethiol-linker functionalities that provide flexibility in loading levels ranging from 0.1 to 0.8 millimoles per gram [1].
The molecular structure of 3-Mercapto-N-nonylpropionamide, with its molecular formula C₁₂H₂₅NOS and molecular weight of 231.40 grams per mole, presents specific synthetic challenges that require careful optimization of reaction conditions [5] [6]. The compound's amphiphilic nature, characterized by the nonyl chain attached to the propionamide group, influences both synthesis parameters and purification strategies .
The purification of 3-Mercapto-N-nonylpropionamide requires specialized techniques adapted for thiol-containing compounds due to their inherent reactivity and tendency toward oxidation [7]. Primary purification methods employ column chromatography using silica gel with carefully selected solvent systems that prevent thiol oxidation while maintaining adequate separation efficiency [8]. The typical eluent systems utilize dichloromethane and ethyl acetate gradients, with ratios ranging from 4:1 to 1:1, optimized to achieve effective compound separation [8].
Quality control protocols for 3-Mercapto-N-nonylpropionamide incorporate high-performance liquid chromatography methods specifically developed for thiol analysis [9]. These methods utilize reverse-phase chromatography columns with specialized detection systems capable of monitoring thiol integrity throughout the purification process [9]. The analytical protocols employ detection wavelengths at 326 nanometers, which provide optimal sensitivity for thiol-containing compounds while minimizing interference from other organic substances [9].
Purification procedures must address the compound's susceptibility to atmospheric oxidation, necessitating inert atmosphere storage and handling protocols [3]. The storage conditions typically require temperatures of -20°C with protection from light and moisture to maintain compound stability over extended periods [10] [11]. Transportation protocols specify temperature ranges of 4-25°C for periods up to three weeks, with stability maintained for one year under proper storage conditions [10].
The purity specifications for industrial-grade 3-Mercapto-N-nonylpropionamide typically exceed 90%, with high-grade preparations achieving purities of 95% or greater [10] [12]. Quality control testing incorporates multiple analytical techniques to verify both chemical purity and structural integrity, including spectroscopic confirmation of functional group presence and quantitative assessment of impurity levels [12].
Specialized purification methods have been developed for research-grade applications, incorporating differential centrifugation techniques when the compound is prepared as part of nanoparticle formulations [13]. These protocols employ centrifugation speeds ranging from 2,000 to 10,000 rotations per minute with corresponding relative centrifugal forces of 220.5 to 5529, enabling separation of particles of varying sizes [13].
| Parameter | Specification | Method |
|---|---|---|
| Purity | >90% (Standard), >95% (High-grade) | High-Performance Liquid Chromatography |
| Storage Temperature | -20°C | Temperature monitoring |
| Moisture Content | Protected from moisture | Desiccant storage |
| Light Exposure | Light-protected | Amber containers |
| Stability Period | 1 year (proper storage) | Accelerated stability testing |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 3-Mercapto-N-nonylpropionamide through detailed analysis of both proton and carbon environments [14]. The proton nuclear magnetic resonance spectrum reveals characteristic signals corresponding to the distinct molecular regions, including the mercapto proton, amide proton, methylene protons of the propyl chain, and the extended nonyl alkyl chain [14].
The mercapto proton typically appears as a distinctive signal in the downfield region, exhibiting chemical shifts characteristic of thiol functionality attached to aliphatic carbon systems [15]. The amide proton demonstrates coupling patterns consistent with secondary amide structures, providing confirmation of the N-nonyl substitution pattern [14]. The propyl chain methylene protons adjacent to both the thiol and carbonyl functionalities exhibit characteristic multiplicity patterns that confirm the 3-mercaptopropionamide core structure [15].
The nonyl chain protons contribute a complex multiplet pattern in the aliphatic region, with the terminal methyl group appearing as a characteristic triplet around 0.9 parts per million [14]. The methylene protons throughout the nonyl chain produce overlapping multiplets in the 1.2-1.6 parts per million range, with the methylene adjacent to the amide nitrogen showing distinct downfield shifts due to the electron-withdrawing effect of the carbonyl group [14].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon exhibiting characteristic chemical shifts in the 170-180 parts per million region typical of amide functionality [14]. The carbon atoms of the propyl chain show distinct signals corresponding to their individual chemical environments, with the carbon bearing the thiol group demonstrating characteristic upfield shifts [14].
Advanced two-dimensional nuclear magnetic resonance techniques have been employed to establish connectivity patterns within the molecule, confirming the structural assignment through correlation spectroscopy experiments [14]. These methods provide definitive evidence for the connection between the mercapto-containing propyl chain and the N-nonyl amide functionality [14].
Infrared spectroscopy analysis of 3-Mercapto-N-nonylpropionamide reveals characteristic absorption bands that confirm the presence of key functional groups and provide insight into molecular structure and hydrogen bonding patterns [16]. The spectrum exhibits prominent features in multiple regions that correspond to the distinct functional groups present in the molecule [16].
The amide functionality produces characteristic absorption patterns including the Amide I band, typically observed in the 1630-1700 wavenumber range, corresponding to carbonyl stretching vibrations [17]. The Amide II band appears in the 1470-1570 wavenumber region, arising from coupled carbon-nitrogen stretching and nitrogen-hydrogen bending vibrations [17]. The Amide III band manifests in the 1250-1350 wavenumber range, involving carbon-nitrogen stretching and in-plane nitrogen-hydrogen bending modes [17].
The thiol functionality contributes a distinctive sulfur-hydrogen stretching absorption, typically appearing as a weak band in the 2550-2600 wavenumber region [18]. This absorption serves as a diagnostic feature for confirming the presence of the mercapto group and distinguishing it from other sulfur-containing functionalities [18]. The carbon-sulfur stretching vibration appears in the lower frequency region around 700-800 wavenumbers [18].
The alkyl chain components produce characteristic methylene and methyl stretching absorptions in the 2800-3000 wavenumber range [19]. The asymmetric and symmetric carbon-hydrogen stretching modes of the methylene groups create a complex absorption pattern that reflects the extended nonyl chain structure [19]. Methyl group absorptions from the terminal portion of the nonyl chain contribute additional peaks in this region [19].
Studies of amide-containing alkanethiol monolayers have demonstrated that infrared spectroscopy can provide information about molecular orientation and hydrogen bonding networks [20] [16]. In self-assembled monolayer applications, the Amide II band frequency shifts from 1548 to 1557 wavenumbers upon formation of ordered, hydrogen-bonded structures, indicating trans amide conformation with strong intermolecular hydrogen bonding [16].
| Functional Group | Wavenumber Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| Amide I | 1630-1700 | C=O stretch | Strong |
| Amide II | 1470-1570 | C-N stretch, N-H bend | Medium |
| Amide III | 1250-1350 | C-N stretch, N-H bend | Medium |
| S-H stretch | 2550-2600 | Thiol stretch | Weak |
| C-H stretch | 2800-3000 | Alkyl chain | Strong |
| C-S stretch | 700-800 | Carbon-sulfur bond | Medium |
Mass spectrometric analysis of 3-Mercapto-N-nonylpropionamide provides definitive molecular weight confirmation and structural information through fragmentation pattern analysis [21]. The molecular ion peak appears at mass-to-charge ratio 231, corresponding to the calculated molecular weight of 231.40 atomic mass units for the molecular formula C₁₂H₂₅NOS [6] [12].
The fragmentation pattern of 3-Mercapto-N-nonylpropionamide follows established mechanisms for amide-containing compounds under electron ionization conditions [22]. Alpha-cleavage adjacent to the carbonyl group represents a primary fragmentation pathway, producing acylium ion fragments that appear as significant peaks in the mass spectrum [21]. The loss of the nonyl chain through this mechanism generates characteristic fragment ions that confirm the substitution pattern [22].
The thiol functionality influences fragmentation through hydrogen sulfide elimination, producing fragment ions corresponding to the loss of 34 atomic mass units from the molecular ion [22]. This fragmentation pathway serves as a diagnostic feature for confirming thiol functionality and distinguishing it from other sulfur-containing compounds [22]. Additional fragmentation occurs through loss of the mercapto group itself, resulting in fragments at mass-to-charge ratio 198 [22].
The extended alkyl chain undergoes sequential fragmentation through loss of methylene units, producing a series of fragment ions separated by 14 atomic mass units [23]. This fragmentation pattern confirms the length and structure of the nonyl substituent, with the most stable fragments corresponding to carbocation intermediates formed at favorable positions along the alkyl chain [23].
Advanced mass spectrometric techniques, including high-resolution mass spectrometry, provide exact mass determinations that confirm elemental composition [24]. The accurate mass measurement of the molecular ion enables differentiation from isomeric compounds and confirms the proposed molecular formula within instrumental precision limits typically better than 5 parts per million [24].
Tandem mass spectrometry experiments provide additional structural confirmation through controlled fragmentation of selected precursor ions [24]. These experiments enable detailed characterization of fragmentation pathways and provide definitive evidence for the connectivity between functional groups within the molecule [24].
| Fragment Ion | m/z | Assignment | Relative Intensity |
|---|---|---|---|
| Molecular Ion | 231 | [M]⁺ | Low-Medium |
| Alpha-cleavage | 174 | [M-C₄H₉]⁺ | High |
| Thiol loss | 198 | [M-SH]⁺ | Medium |
| H₂S elimination | 197 | [M-H₂S]⁺ | Medium |
| Nonyl loss | 104 | [C₃H₆NOS]⁺ | Medium |
| Base peak | 43 | [C₂H₃O]⁺ | Highest |
The formation of self-assembled monolayers from 3-mercapto-N-nonylpropionamide on Au{111} surfaces represents a sophisticated molecular self-assembly process involving multiple intermolecular interactions and structural organization mechanisms [1] [2]. This compound, with the molecular formula C₁₂H₂₅NOS and molecular weight 231.40 g/mol [3] [4], demonstrates unique assembly characteristics that distinguish it from conventional alkanethiol systems.
The chemisorption process of 3-mercapto-N-nonylpropionamide on Au{111} surfaces follows a well-defined sequence of molecular adsorption and organization events. The initial phase involves rapid chemisorption of the thiol head group to form stable S-Au bonds at the substrate interface [1] [2]. The typical preparation protocol involves immersion of hydrogen-flame-annealed Au{111} substrates into 1 millimolar solutions in benzene, maintained at elevated temperatures of 70°C for 24 hours [1].
The chemisorption dynamics are characterized by an initial rapid adsorption phase where sulfur atoms form semi-covalent bonds with gold surface atoms, with bond strengths on the order of 45 kilocalories per mole [5]. This interaction creates the foundational anchoring mechanism that enables subsequent organizational processes. Unlike conventional alkanethiol systems, the presence of the amide functional group in 3-mercapto-N-nonylpropionamide introduces additional complexity to the chemisorption process through hydrogen-bonding interactions that occur simultaneously with S-Au bond formation [6] [7].
The surface preparation conditions significantly influence the final monolayer structure. High-temperature annealing protocols have been demonstrated to controllably assemble samples to form predominantly the 18° tilted structure, though small areas of the 0° normally oriented structure can still be observed [1]. This temperature-dependent structural selectivity indicates that the chemisorption dynamics are sensitive to thermal energy inputs that affect both the kinetics of molecular organization and the thermodynamic stability of different structural phases.
The hydrogen-bonding network topology in 3-mercapto-N-nonylpropionamide self-assembled monolayers represents one of the most distinctive structural features of this system. Advanced scanning tunneling microscopy studies using local barrier height mode have successfully mapped these buried hydrogen-bonding networks with submolecular resolution [1] [2]. The contributing interactions include both the buried S-Au bonds at the substrate surface and a buried plane of linear networks of hydrogen bonds that form between adjacent amide groups.
The network topology is characterized by linear arrangements of hydrogen bonds where the C=O and N-H bonds are oriented nearly parallel to the substrate plane [1] [7]. This parallel orientation optimizes the intermolecular hydrogen-bonding interactions between adjacent molecules while maintaining the overall structural integrity of the monolayer. Two-dimensional mode decomposition techniques have revealed that these hydrogen-bonding networks exhibit directional characteristics that are crucial for understanding the stability and organization of the entire system [1].
A particularly significant finding is that amide-based hydrogen bonds cross molecular domain boundaries and areas of local disorder [1]. This cross-domain bonding capability creates an extended network of stabilizing interactions that spans beyond individual molecular domains. The ⟨111⟩ crystalline direction shows emphasis of buried disorder regions that are underrepresented in that direction, while the same areas are strongly represented in the ⟨111̅⟩ direction, providing clear evidence that hydrogen bonds extend across topographic domains [1].
The lateral distance measurements reveal a randomly oriented spacing of 1.3 ± 0.4 Å, representing a near-normal tilt configuration [1]. The nanoscale fluctuations observed in these measurements can be attributed to increased amide-amide interactions and the imperfect backbone structure that forms during the assembly process. This hydrogen-bonding network topology creates a three-dimensional stabilization mechanism that significantly enhances the thermal and structural stability of the monolayer compared to conventional alkanethiol systems [8] [7].
The structural phase transitions in 3-mercapto-N-nonylpropionamide self-assembled monolayers exhibit complex behavior involving multiple organizational states and transformation mechanisms. These transitions are fundamentally different from those observed in conventional alkanethiol systems due to the presence of internal hydrogen-bonding networks that provide additional stabilization and control over phase behavior [9] [10].
Single-component 3-mercapto-N-nonylpropionamide SAMs prepared in solution at room temperature for 24 hours consist of two distinct phases with different apparent heights observable in scanning tunneling microscope images [9]. These phases can be readily manipulated by controlling solution temperature and deposition time, indicating that the phase behavior is kinetically controlled and responsive to preparation conditions. The presence of intermolecular hydrogen-bonding interactions provides high thermal stability to these films, enabling phase transitions that are inaccessible in non-hydrogen-bonding systems.
Electrochemically driven phase transformations represent a unique characteristic of amide-containing systems. The presence of two independent cathodic peaks in monolayer voltammograms indicates a two-step reductive desorption process [9]. A monolayer phase transition occurs after the first cathodic peak, transforming a close-packed monolayer into a striped phase that becomes energetically favored at low surface-thiolate density. This electrochemically induced structural transformation is enabled by hydrogen-bonding interactions between buried amide groups, causing multistep electrochemical desorption and facilitating an unusual phase change that affords a less dense, textured structure.
The resultant striped, low-coverage phase is particularly notable because it is inaccessible through other synthetic preparation methods, except for controlled dosing under ultrahigh vacuum conditions [9]. This unique accessibility demonstrates the role of hydrogen-bonding networks in stabilizing structural phases that would otherwise be thermodynamically unfavorable. The phase transition mechanism involves partial reductive desorption combined with strong interchain hydrogen bonding, resulting in electrochemical nanostructuring that creates ordered linear arrangements of molecules.
Temperature-induced phase transitions in amide-containing systems generally exhibit enhanced stability compared to conventional alkanethiol SAMs. The onset of thermal desorption occurs at temperatures approximately 25 K higher than those observed for linear chain alcohols [11]. The decomposition of alkyl chains and the onset of sulfur desorption occur at temperatures that are higher by approximately 25 K compared to conventional hydroxyl-terminated SAMs [11]. This enhanced thermal stability is directly attributable to the presence of lateral hydrogen bonds introduced through the amide functional groups.
The comparative analysis between 3-mercapto-N-nonylpropionamide SAMs and conventional alkanethiol systems reveals fundamental differences in molecular organization, stability, and functional properties. While both systems share the common S-Au chemisorption mechanism, the introduction of amide functionality creates distinct organizational principles and enhanced performance characteristics [7] [6].
Structural organization differences are evident in the threshold requirements for achieving ordered arrangements. In conventional alkanethiol SAMs, the threshold for alkyl chain ordering typically occurs at chain lengths of n ≥ 12-15 methylenes [7] [12]. However, in amide-containing systems like 3-mercapto-N-nonylpropionamide, the amide region dominates over Au-S epitaxy in establishing the assembly structure, and the amide sublayer acts as an independent template regardless of alkyl chain length [7]. This represents a fundamental shift in the organizational hierarchy where hydrogen bonding supersedes the traditional substrate templating effects.
The destructive interference between amide regions and hydrocarbon ordering creates a unique structural paradigm where alkyl chains adjacent to amide underlayers are destabilized compared to conventional alkanethiols [7]. This interference results in the chain length threshold for alkyl ordering being several methylenes higher than in standard alkanethiol SAMs. However, the amide regions themselves maintain excellent ordering and extensive hydrogen bonding, creating a rigid-elastic buried organic interface that provides superior stability [7].
Thermal stability comparisons demonstrate significant advantages for amide-containing systems. Temperature-programmed desorption studies reveal that amide-containing SAMs display a delay of alkyl chain disordering by approximately 50 K compared to linear chain thiols with hydroxyl terminal groups [11] [13]. The onset of sulfur desorption occurs at temperatures 25 K higher than conventional systems, indicating stronger overall adhesion to the substrate. This enhanced thermal stability is directly attributable to the formation of lateral hydrogen bond networks that provide additional stabilization beyond the van der Waals interactions present in conventional alkanethiol systems.
Phase behavior differences are particularly pronounced in the electrochemical response of these systems. While conventional alkanethiol SAMs typically exhibit single-step desorption processes, 3-mercapto-N-nonylpropionamide SAMs demonstrate two independent cathodic peaks indicating multistep reductive desorption [9]. This unique electrochemical behavior enables access to metastable phases, such as the striped low-coverage phase, that are inaccessible through conventional preparation methods. The hydrogen-bonding networks provide kinetic stabilization of these phases, creating opportunities for controlled nanostructuring through electrochemical manipulation.
The molecular packing density and defect characteristics also differ significantly between the two systems. Conventional alkanethiol SAMs achieve optimal packing through van der Waals interactions between alkyl chains, typically forming (√3 × √3)R30° or c(4×2) structures depending on chain length and preparation conditions [14] [15]. In contrast, 3-mercapto-N-nonylpropionamide SAMs maintain the (√3 × √3)R30° superstructure but with a preferred 18° tilted orientation that optimizes hydrogen-bonding interactions [1]. The presence of hydrogen-bonding networks creates more robust domain structures that can span domain boundaries, reducing the impact of individual molecular defects on overall monolayer properties.